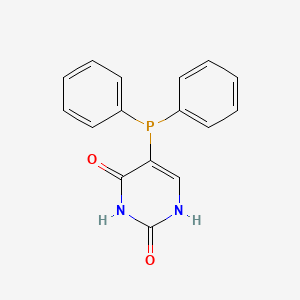
5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a diphenylphosphanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with diphenylphosphine. One common method includes the use of 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides and then transformed into the desired product through cyclization reactions . The reaction conditions often involve heating under reflux with sodium methoxide in butanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The diphenylphosphanyl group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical reagents for substitution reactions include alkyl halides and other electrophiles.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The major products depend on the nucleophile used in the reaction.
科学研究应用
5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organic compounds and materials.
作用机制
The mechanism of action of 5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets through its diphenylphosphanyl group. This group can coordinate with metal ions, making the compound useful in catalysis. Additionally, the pyrimidine ring can interact with biological targets, potentially inhibiting enzymes or interfering with DNA processes .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory properties.
Uniqueness
5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the diphenylphosphanyl group, which imparts distinct chemical reactivity and potential applications in catalysis and coordination chemistry. This sets it apart from other pyrimidine derivatives that may not possess such functional groups.
属性
CAS 编号 |
89029-29-8 |
|---|---|
分子式 |
C16H13N2O2P |
分子量 |
296.26 g/mol |
IUPAC 名称 |
5-diphenylphosphanyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H13N2O2P/c19-15-14(11-17-16(20)18-15)21(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,(H2,17,18,19,20) |
InChI 键 |
HDPFOXHLJJFZAL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CNC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




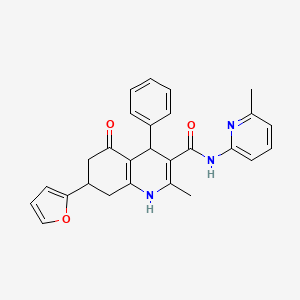
![N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea](/img/structure/B14137400.png)
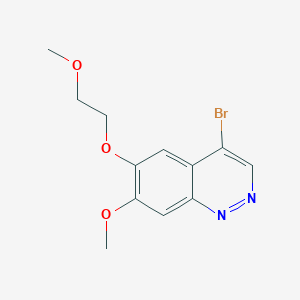

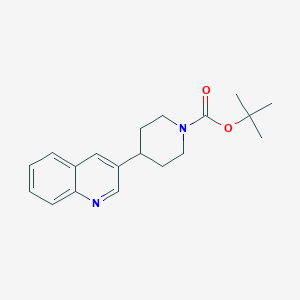


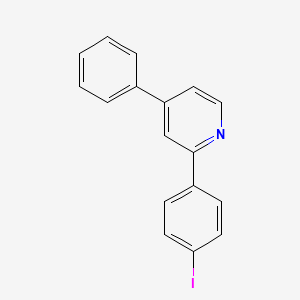
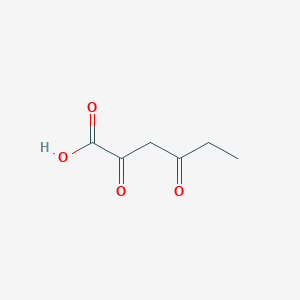
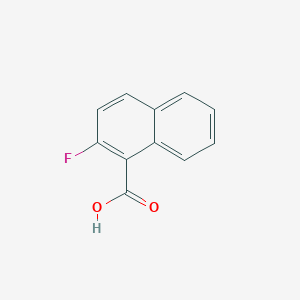

![3-amino-N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14137472.png)
